molecular formula C16H10Cl3NO2 B2928113 1-methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-carbaldehyde CAS No. 338416-88-9

1-methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-carbaldehyde

Cat. No.: B2928113
CAS No.: 338416-88-9
M. Wt: 354.61
InChI Key: RKZBUKNCUWKOSC-UHFFFAOYSA-N
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Description

Compounds like “1-methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-carbaldehyde” belong to a class of organic compounds known as chlorinated hydrocarbons. They contain one or more covalently bonded chlorine atoms .


Synthesis Analysis

The synthesis of such compounds often involves halogenation, a chemical reaction that incorporates a halogen atom into a molecule . The specific synthesis pathway would depend on the structure of the compound and the starting materials available.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of chlorinated hydrocarbons can vary widely depending on their specific structures. They may undergo reactions such as substitution, elimination, or addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined through various laboratory techniques .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated that indole carbaldehydes can undergo reactions to form new heterocyclic compounds with potential applications in material science and as intermediates in pharmaceutical synthesis. For instance, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols afforded new triazolo(thiadiazepino)indoles. These compounds could serve as precursors in the synthesis of materials with unique photophysical properties or as ligands in the development of new drugs (Vikrishchuk et al., 2019).

Green Chemistry Approaches

Indole derivatives have been utilized in green chemistry, emphasizing sustainable and environmentally friendly chemical processes. A notable example is the use of indole-3-carbaldehyde in Knoevenagel condensation reactions, employing ZnO nanoparticles as a catalyst. This method showcases advantages such as excellent yields, short reaction times, and the avoidance of hazardous solvents, aligning with the principles of green chemistry for the synthesis of knoevenagel condensed products (Madan, 2020).

Antioxidant Activity

The synthesis of novel indole derivatives has also been explored for their antioxidant properties. For example, N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were synthesized and evaluated for their antioxidant activity. These compounds showed significant activity, suggesting their potential application in preventing oxidative stress-related diseases (Gopi & Dhanaraju, 2020).

Antimicrobial Agents

Indole derivatives have been investigated for their potential as antimicrobial agents. For instance, indole-3-carbaldehyde semicarbazone derivatives were synthesized and evaluated for their antibacterial activities. Some of these compounds exhibited inhibitory activities against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antimicrobial drugs (Carrasco et al., 2020).

Safety and Hazards

Many chlorinated hydrocarbons are considered hazardous due to their potential toxicity and environmental persistence . Proper handling and disposal procedures should be followed when working with these compounds.

Future Directions

The study of chlorinated hydrocarbons is an active area of research, with many potential applications in fields such as medicine, agriculture, and materials science . Future research may focus on developing safer and more effective versions of these compounds.

Properties

IUPAC Name

1-methyl-2-(2,4,5-trichlorophenoxy)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3NO2/c1-20-14-5-3-2-4-9(14)10(8-21)16(20)22-15-7-12(18)11(17)6-13(15)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZBUKNCUWKOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1OC3=CC(=C(C=C3Cl)Cl)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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